N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. DAPH is a member of the acrylamide family and is synthesized through a specific method that involves the reaction of 2,4-dimethoxyaniline and phenyl isothiocyanate.
Wirkmechanismus
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide acts as a fluorescent probe for ROS by undergoing a chemical reaction with them. The reaction results in the production of a highly fluorescent compound that can be detected using various techniques such as fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have several biochemical and physiological effects. The compound has been reported to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments, including its high sensitivity and selectivity for ROS detection. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has some limitations, including its potential toxicity and instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is the development of new fluorescent probes based on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide's structure for the detection of other molecules of interest. Additionally, further studies are needed to understand the compound's mechanism of action and potential therapeutic applications fully. Finally, the development of more stable and less toxic derivatives of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide could improve its potential for use in various applications.
Conclusion
In conclusion, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its various potential applications. The compound is synthesized through a specific method and has been extensively studied for its use as a fluorescent probe for ROS detection. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has several biochemical and physiological effects, including its antioxidant properties and potential as a cancer therapeutic agent. While the compound has some limitations, there are several future directions for research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, including the development of new fluorescent probes and the exploration of its potential therapeutic applications.
Synthesemethoden
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is synthesized through a specific method that involves the reaction of 2,4-dimethoxyaniline and phenyl isothiocyanate. The reaction occurs in the presence of a base such as triethylamine and a solvent such as chloroform or dichloromethane. The product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is essential for understanding their role in these processes and developing therapeutic strategies for diseases associated with ROS.
Eigenschaften
IUPAC Name |
(E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-9-10-15(16(12-14)23-2)19-18(24)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,20,21,24)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAXWPPQHNSCKK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.